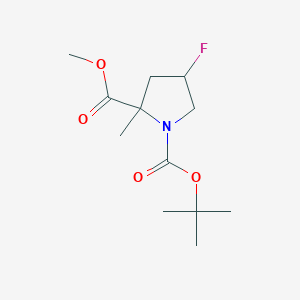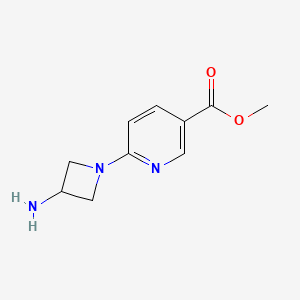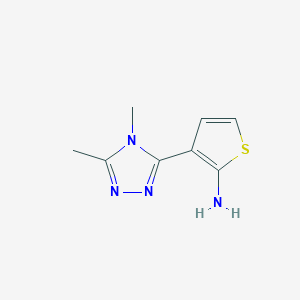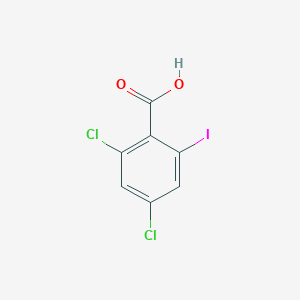
Tert-butyl cyclopropyl(prop-2-yn-1-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl cyclopropyl(prop-2-yn-1-yl)carbamate is a chemical compound with the molecular formula C11H17NO2. It is used primarily in research and development settings, particularly in the fields of chemistry and pharmaceuticals. The compound features a tert-butyl group, a cyclopropyl ring, and a prop-2-yn-1-yl group, making it a versatile molecule for various chemical reactions and applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl cyclopropyl(prop-2-yn-1-yl)carbamate typically involves the reaction of cyclopropylamine with tert-butyl chloroformate and propargyl bromide. The reaction is carried out in an anhydrous solvent such as tetrahydrofuran (THF) under inert conditions to prevent moisture from interfering with the reaction .
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature and pressure, and using industrial-grade solvents and reagents to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl cyclopropyl(prop-2-yn-1-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the propargyl group, using reagents like sodium azide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium azide in a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of azides or other substituted derivatives.
Aplicaciones Científicas De Investigación
Tert-butyl cyclopropyl(prop-2-yn-1-yl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in click chemistry reactions.
Biology: Employed in the study of enzyme inhibitors and as a probe for biochemical pathways.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials and polymers with specific properties.
Mecanismo De Acción
The mechanism of action of tert-butyl cyclopropyl(prop-2-yn-1-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The prop-2-yn-1-yl group allows for click chemistry reactions, facilitating the attachment of various functional groups to the molecule .
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl N,N-bis(prop-2-yn-1-yl)carbamate: Similar structure but with two prop-2-yn-1-yl groups.
Tert-butyl carbamate: Lacks the cyclopropyl and prop-2-yn-1-yl groups.
Tert-butyl (2-(prop-2-yn-1-yloxy)ethyl)carbamate: Contains a propargyl group and a t-Boc protected amine group.
Uniqueness
Tert-butyl cyclopropyl(prop-2-yn-1-yl)carbamate is unique due to its combination of a cyclopropyl ring and a prop-2-yn-1-yl group, which provides distinct reactivity and versatility in chemical synthesis. This makes it a valuable compound for various research applications .
Propiedades
Número CAS |
918422-86-3 |
|---|---|
Fórmula molecular |
C11H17NO2 |
Peso molecular |
195.26 g/mol |
Nombre IUPAC |
tert-butyl N-cyclopropyl-N-prop-2-ynylcarbamate |
InChI |
InChI=1S/C11H17NO2/c1-5-8-12(9-6-7-9)10(13)14-11(2,3)4/h1,9H,6-8H2,2-4H3 |
Clave InChI |
NPYLASUMIHNVPG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N(CC#C)C1CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-{[(Tert-butoxy)carbonyl]amino}-3-methoxyphenyl)-2-methylpropanoic acid](/img/structure/B13484964.png)


![ethyl 2-(2-amino-1H-benzo[d]imidazol-1-yl)acetate](/img/structure/B13484991.png)



![5-Acetyl-5-azaspiro[2.3]hexane-1-carboxylic acid](/img/structure/B13485022.png)





